molecular formula C10H8BrIN2O2 B3230234 Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1296223-95-4

Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3230234
CAS No.: 1296223-95-4
M. Wt: 394.99 g/mol
InChI Key: MQRIXJJMGWWFSE-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antiviral, anticonvulsant, and kinase-inhibitory properties . The presence of bromine and iodine at positions 6 and 8, respectively, introduces steric bulk and electronic effects that influence reactivity, solubility, and binding interactions. Below, we compare it with structurally similar analogues to elucidate substituent effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIXJJMGWWFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Substituent Variation at Positions 6 and 8

The substitution pattern on the imidazo[1,2-a]pyridine core significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Yield (%) Key References
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Br (6), I (8) C₁₀H₈BrIN₂O₂ 409.99* Not reported N/A N/A
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6) C₁₀H₉BrN₂O₂ 267.09 67625-37-0 N/A
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br (8), Me (6) C₁₁H₁₂BrN₂O₂ 283.01 847446-55-3 83.3
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8) C₁₀H₈BrFN₂O₂ 287.09 1260763-32-3 N/A
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (8) C₁₀H₉BrN₂O₂ 268.99 1038393-19-9 71.1

*Calculated based on isotopic masses.

Key Observations:
  • Halogen Effects : The iodo substituent in the target compound increases molecular weight and polarizability compared to bromo- or fluoro-substituted analogues. Iodine’s larger atomic radius may hinder synthetic yields due to steric challenges, though direct yield data for the target compound are unavailable .
  • Methyl Substitution : The 6-methyl group in 8-bromo-6-methyl derivatives improves lipophilicity, which may enhance membrane permeability in drug design .

Physicochemical Properties

  • Solubility: Bromo and iodo substituents reduce aqueous solubility compared to methyl or amino groups. For instance, the 8-fluoro analogue (287.09 g/mol) may exhibit better solubility than the iodo derivative due to lower molecular weight and polarity .
  • Crystallography: Halogenated imidazo[1,2-a]pyridines often form planar structures with hydrogen-bonding networks, as seen in the crystal structure of 8-amino-6-bromo derivatives .

Biological Activity

Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Overview of this compound

Chemical Properties:

  • IUPAC Name: this compound
  • CAS Number: 1296223-95-4
  • Molecular Formula: C10H8BrI N2O2
  • Molecular Weight: 269.09 g/mol

This compound is characterized by a heterocyclic structure that includes both bromine and iodine substituents, which are pivotal for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Radical Reactions: Utilizing transition metal catalysis to facilitate the formation of the imidazo[1,2-a]pyridine scaffold.
  • Metal-Free Oxidation: Employing oxidizing agents in the absence of metals to modify the compound's functional groups.
  • Photocatalysis Strategies: Using light to drive chemical reactions that yield this compound.

These methods enable the functionalization of the imidazo[1,2-a]pyridine framework, enhancing its pharmacological potential .

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Research indicates that this compound shows potential against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its mechanism likely involves inhibiting specific enzymes essential for Mycobacterium tuberculosis survival .

2. CNS Activity:
The compound has been studied for its effects on the central nervous system (CNS), demonstrating properties such as:

  • Sedative Effects
  • Anticonvulsant Activity
  • Anxiolytic Properties
    These activities suggest potential therapeutic applications in treating anxiety disorders and epilepsy .

3. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit cholinesterase enzymes. This inhibition could have implications in neurodegenerative diseases where cholinergic signaling is disrupted .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • It may inhibit the growth of bacterial cells by targeting critical metabolic pathways.
  • In CNS applications, it likely modulates neurotransmitter levels by interacting with receptors or enzymes involved in neurotransmission .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIUPAC NameBiological Activity
Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylateEthyl 6-chloroimidazo[1,2-a]pyridineAntimicrobial
6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylateEthyl 7-fluoroimidazo[1,2-a]pyridineCNS activity

The presence of different halogen substituents can significantly influence the biological activity and reactivity of these compounds. For instance, bromine and iodine atoms enhance antimicrobial potency compared to chlorine .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Case Study 1: Antitubercular Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antitubercular activity in vitro against MDR-TB strains. The study emphasized the importance of structural modifications for enhancing efficacy .

Case Study 2: CNS Effects
Another investigation assessed the anxiolytic effects of similar compounds in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors when administered prior to stress-inducing stimuli .

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagents/ConditionsYieldReference
5-Bromo-2,3-diaminopyridineEthyl bromopyruvate, NaHCO₃, EtOH, reflux65%
(Hypothetical) 5-Iodo-2,3-diaminopyridineEthyl bromopyruvate, NaHCO₃, DMF, 80°CN/A(Extrapolated from )

How is the compound characterized structurally?

Basic
X-ray crystallography is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å have been reported for analogous bromo-imidazopyridines . Complementary techniques include:

  • NMR spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ ~7–9 ppm) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 425.89 for C₁₀H₈BrIN₂O₂).

How can reaction conditions be optimized to improve yield and purity?

Advanced
Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity for iodination vs. ethanol for cyclization .
  • Catalyst use : Transition metals (e.g., CuI) for Ullmann-type coupling to introduce iodine .
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) to separate halogenated byproducts.

Data Contradiction Note : Yields for bromo/iodo derivatives vary (65% for bromo vs. ~40% for iodo analogs in similar scaffolds ), likely due to steric and electronic effects of heavier halogens.

What strategies functionalize the imidazo[1,2-a]pyridine core for biological activity?

Q. Advanced

  • Nucleophilic substitution : Bromine at C6 can be replaced with amines, thiols, or alkoxides under Pd catalysis .
  • Hydrazide coupling : React the ethyl ester with hydrazine to form carbohydrazides for antimicrobial testing .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at C8 (iodo site) .

Q. Table 2: Functionalization Examples

Reaction TypeReagents/ConditionsApplicationReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxaneAnticancer derivatives
Hydrazide FormationHydrazine hydrate, EtOH, refluxAntimicrobial scaffolds

How do computational studies aid in understanding electronic properties?

Advanced
DFT calculations analyze frontier molecular orbitals (FMOs) to predict reactivity. For example:

  • NBO analysis : Reveals hyperconjugative interactions stabilizing the imidazo[1,2-a]pyridine ring .
  • NLO properties : Polarizability and dipole moments guide material science applications .

Key Insight : Electron-withdrawing halogens (Br, I) reduce HOMO-LUMO gaps, enhancing electrophilic reactivity at C3 and C8 positions .

How to resolve contradictions in reported biological activities?

Advanced
Discrepancies in biological data (e.g., antiparasitic vs. anticancer activity) arise from:

  • Structural variations : Minor substituent changes (e.g., Br vs. I) alter target binding .
  • Assay conditions : Varying cell lines (e.g., Staphylococcus aureus vs. A549 lung cancer) and concentrations.

Methodological Recommendation : Perform parallel SAR studies under standardized assays to isolate substituent effects .

What analytical techniques validate purity and structure?

Q. Methodological

  • HPLC : Purity >95% with C18 columns (MeCN/H₂O mobile phase) .
  • Elemental analysis : Confirm C, H, N, Br, I percentages within ±0.4% theoretical .
  • Single-crystal XRD : Resolve halogen positional disorder (critical for iodine-containing analogs) .

How to design SAR studies for derivatives?

Q. Methodological

  • Core modifications : Vary halogens (Br, I, Cl) at C6/C8 and esters at C2 .
  • Bioisosteric replacement : Replace ethyl ester with amides or carboxylates .
  • Activity testing : Prioritize assays aligned with hypothesized targets (e.g., PI3Kα inhibition for anticancer activity ).

Q. Table 3: SAR Trends in Analogous Compounds

SubstituentBiological ActivityPotency (IC₅₀)Reference
6-Br, 8-I, ethyl esterAntiproliferative (A549)2.1 µM
6-NH₂, 8-Br, hydrazideAntiparasitic (E. hystolitica)5.8 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

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